3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide
Description
Properties
CAS No. |
827318-38-7 |
|---|---|
Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide |
InChI |
InChI=1S/C16H18N4O/c1-10(2)6-16(21)20-14-5-3-4-13-12(14)7-15(19-13)11-8-17-18-9-11/h3-5,7-10,19H,6H2,1-2H3,(H,17,18)(H,20,21) |
InChI Key |
AWMVEABMPHEVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)C3=CNN=C3 |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The target compound features a hybrid heterocyclic scaffold comprising an indole core substituted at the 2-position with a pyrazole group and at the 4-position with a 3-methylbutanamide side chain. Its molecular formula is C₁₆H₁₈N₄O (molecular weight: 282.34 g/mol), with a canonical SMILES string of CC(C)CC(=O)NC1=CC=CC2=C1C=C(N2)N3C=CC=N3. The presence of both indole and pyrazole moieties necessitates precise regioselective modifications during synthesis.
Key Synthetic Challenges
-
Regioselectivity : Functionalizing the indole ring at the 2- and 4-positions without side reactions.
-
Amidation Efficiency : Introducing the 3-methylbutanamide group while avoiding over-acylation.
-
Purification Complexity : Separating closely related byproducts due to structural similarities.
Multi-Step Synthetic Pathways
Route 1: Indole-Pyrazole Coupling Followed by Amidation
This method involves constructing the indole-pyrazole backbone prior to introducing the butanamide side chain.
Step 1: Suzuki-Miyaura Cross-Coupling
A boronated indole derivative (e.g., 1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) is coupled with a halogenated pyrazole using tetrakis(triphenylphosphine)palladium(0) as a catalyst. Conditions include refluxing in a degassed acetonitrile/water mixture with sodium carbonate as a base.
Reagents :
Step 2: Deprotection and Functionalization
The phenylsulfonyl protecting group is removed via hydrolysis under acidic conditions. Subsequent amidation with 3-methylbutanoyl chloride in tetrahydrofuran (THF) using DIPEA as a base yields the final product.
Optimization Note :
-
Excess acylating agents may lead to diacylation; stoichiometric control is critical.
Route 2: Sequential Substitution and Condensation
An alternative approach begins with a pre-functionalized indole scaffold.
Step 2: Side-Chain Amidation
The 4-amino group of the intermediate is acylated with 3-methylbutanoyl chloride. A two-phase system (DCM/water) minimizes hydrolysis of the acylating agent.
Critical Reaction Parameters and Optimization
Catalytic Systems
Palladium-based catalysts are indispensable for cross-coupling steps. Comparative data for catalytic efficiency:
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., MeCN) enhance reaction rates in cross-couplings.
-
Elevated temperatures (80–100°C) are required for C–N bond formation but risk decomposition of sensitive intermediates.
Purification and Characterization
Chromatographic Techniques
Flash silica chromatography (eluent: 0–5% MeOH in DCM) effectively isolates the target compound from byproducts.
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 7.39–7.55 (indole aromatic protons), δ 5.67 (amide NH), and δ 1.21 (methyl groups).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 283.3 [M+H]⁺.
Scalability and Industrial Considerations
Cost Analysis
-
Palladium catalysts contribute significantly to costs (~40% of total).
-
Solvent recovery systems (e.g., MeCN distillation) improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Substitution Reagents: Sodium hydride, lithium diisopropylamide
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
Chemistry
The compound serves as a significant building block in organic synthesis. Its unique structure allows researchers to explore various chemical reactions, including:
- Oxidation : Leading to the formation of oxides.
- Reduction : Modifying functional groups for different derivatives.
- Substitution Reactions : Engaging in nucleophilic or electrophilic substitutions.
Biology
In biological research, this compound is investigated for its interactions with enzymes and cellular processes. Its structural motifs are known to exhibit diverse biological activities:
-
Anticancer Activity : Studies indicate that compounds with similar structures can inhibit cancer cell proliferation in various lines (e.g., lung, colon, breast cancers) through mechanisms such as apoptosis induction.
Compound Cell Line IC50 (µM) Mechanism Compound A A549 193.93 Apoptosis induction Compound B HT-29 0.34 Tubulin polymerization inhibition This compound TBD TBD TBD - Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers.
Medicine
The therapeutic potential of this compound is notable:
- Antimicrobial Properties : The presence of both indole and pyrazole rings suggests activity against a range of bacteria, making it a candidate for infectious disease treatment.
Study on Anticancer Properties
A series of derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. Results indicated that modifications to the pyrazole ring significantly influenced cytotoxicity profiles.
Evaluation of Anti-inflammatory Activity
Research assessed the anti-inflammatory potential of similar derivatives through in vitro assays measuring cytokine levels in response to inflammatory stimuli.
Antimicrobial Screening
A comprehensive evaluation against various bacterial strains revealed that certain derivatives exhibited notable antibacterial effects, particularly against resistant strains.
Mechanism of Action
The mechanism by which 3-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]butanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological responses. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The target compound’s indole-pyrazole hybrid distinguishes it from thiadiazole or oxadiazole-based analogs. The butanamide linker may enhance solubility or binding affinity compared to sulfur-containing linkers in thiadiazoles .
- Substituents such as trifluoromethyl (in oxadiazoles) and nitrophenyl (in thiadiazoles) are critical for bioactivity but absent in the target compound, suggesting divergent pharmacological profiles .
Comparison :
Table 2: Bioactivity Comparison
Key Observations :
- Oxadiazole thioethers exhibit dual fungicidal and herbicidal effects, likely due to trifluoromethyl groups enhancing membrane permeability .
Molecular Interactions
- Oxadiazole Thioethers : Molecular docking with SDH (PDB: 2FBW) revealed carbonyl groups as critical for binding, mimicking penthiopyrad’s interactions .
- Target Compound : The indole moiety may engage in π-π stacking with aromatic enzyme residues, while the pyrazole and amide groups could facilitate hydrogen bonding.
Biological Activity
3-Methyl-n-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide, a compound featuring both indole and pyrazole moieties, has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, particularly its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 3-Methyl-n-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide is with a molecular weight of 282.34 g/mol . The presence of the pyrazole ring is significant in enhancing the biological activity of the compound, as pyrazole derivatives are known for their diverse pharmacological effects.
Anticancer Activity
Recent studies highlight the anticancer potential of compounds related to 3-Methyl-n-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide. For example, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29, with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM respectively . The mechanism of action involves inducing apoptosis and inhibiting tubulin polymerization, which aligns with the action of established anticancer agents like colchicine.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds structurally similar to 3-Methyl-n-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide have shown promising results against Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL against drug-resistant strains of Mtb . The mechanism often involves inhibition of DNA gyrase, which is crucial for bacterial DNA replication.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound B | Mtb H37Rv | 0.03 |
| Compound F | MRSA | 0.15 |
Case Studies
A notable case study involved the evaluation of a series of pyrazole-based compounds where structural modifications significantly influenced their biological activities. By systematically altering substituents at the C3 position of the pyrazole ring, researchers identified optimal configurations that enhanced both anticancer and antimicrobial activities .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 3-Methyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]butanamide, and how can purity be optimized?
Answer:
The synthesis typically involves coupling reactions between pyrazole-indole intermediates and butanamide derivatives. Key steps include:
- Amide bond formation : Use coupling reagents like EDC/HOBt or DCC to link the indole-pyrazole moiety to the butanamide backbone.
- Purification : Employ preparative HPLC or Supercritical Fluid Chromatography (SFC) for enantiomer separation, as demonstrated in similar compounds .
- Yield optimization : Adjust reaction stoichiometry, temperature (e.g., room temperature for stability), and solvent polarity (DMF or DCM) to minimize side products .
- Purity validation : Confirm via LCMS (>95% purity) and HPLC with UV detection at 254 nm .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use H NMR (400 MHz, DMSO-d6 or CD3OD) to verify proton environments, focusing on indole NH (~11.5 ppm) and pyrazole peaks (~7.8 ppm) .
- Mass Spectrometry (ESIMS) : Confirm molecular weight (e.g., m/z 364.2 for analogous structures) and fragmentation patterns .
- High-Resolution Melting Point Analysis : Determine purity via sharp melting ranges (e.g., 225–230°C for related compounds) .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement .
Advanced: How can SHELX programs resolve crystal structure challenges, such as twinning or disorder in this compound?
Answer:
- Data Collection : Use high-resolution X-ray data (<1.0 Å) to mitigate twinning effects. SHELXL’s TWIN command can model twinned datasets .
- Disorder Handling : Apply PART instructions to model disordered regions (e.g., flexible side chains) with occupancy refinement .
- Validation : Cross-check with R-factors (target <0.05 for high-resolution data) and residual density maps to ensure model accuracy .
Advanced: How to design bioactivity assays to evaluate this compound’s potential as an enzyme inhibitor or antimicrobial agent?
Answer:
- In Vitro Enzyme Inhibition : Use fluorescence-based assays (e.g., protease or kinase targets) with IC50 determination via dose-response curves .
- Antimicrobial Screening : Follow CLSI guidelines for MIC testing against Gram-positive/negative bacteria, referencing structurally similar pyrazole derivatives .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituting trifluoromethyl groups) and compare activity profiles .
Advanced: How to address discrepancies between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data?
Answer:
- Re-examine Solvent Effects : Simulate solvent (DMSO or methanol) interactions in DFT calculations to align with experimental H NMR shifts .
- Conformational Analysis : Use molecular dynamics to explore rotameric states that may shift peak positions .
- Experimental Repetition : Verify synthesis under inert conditions (argon) to rule out oxidation artifacts .
Advanced: What strategies are recommended for optimizing reaction yields in derivative synthesis?
Answer:
- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps or organocatalysts for enantioselective synthesis .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .
- Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate products efficiently .
Basic: How to validate the stability of this compound under varying storage conditions?
Answer:
- Solvent Stability : Store in anhydrous DMSO or methanol at -20°C to prevent hydrolysis, with periodic LCMS checks for degradation .
- Thermal Stability : Conduct TGA analysis to identify decomposition thresholds (>150°C for related amides) .
Advanced: How to leverage crystallographic data to inform SAR studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
